molecular formula C14H15NO2 B6367510 5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine CAS No. 1111115-33-3

5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine

Cat. No.: B6367510
CAS No.: 1111115-33-3
M. Wt: 229.27 g/mol
InChI Key: BWBDZEWFUZOETK-UHFFFAOYSA-N
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Description

5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine is an organic compound with the molecular formula C14H15NO2 It is a derivative of pyridine, featuring a hydroxyl group at the 2-position and an ethoxy-methylphenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine typically involves the coupling of (4-ethoxy-2-methylphenyl)boronic acid with a suitable pyridine derivative. One common method is the copper acetate/pyridine-catalyzed coupling reaction in dimethylformamide (DMF) at 90°C . This reaction yields the desired compound as a white solid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. The hydroxyl group and the ethoxy-methylphenyl moiety play crucial roles in its biological activity. The compound may act by modulating enzyme activity, binding to receptors, or interfering with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(4-ethoxy-2-methylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-3-17-12-5-6-13(10(2)8-12)11-4-7-14(16)15-9-11/h4-9H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBDZEWFUZOETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CNC(=O)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682933
Record name 5-(4-Ethoxy-2-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111115-33-3
Record name 5-(4-Ethoxy-2-methylphenyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111115-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Ethoxy-2-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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